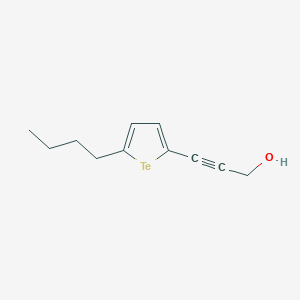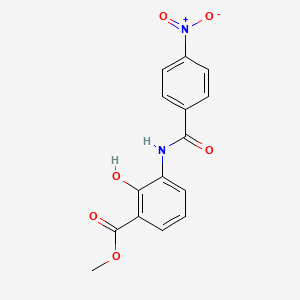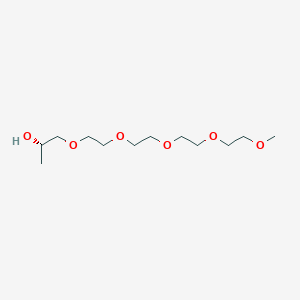
(16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL: is a chemical compound with the molecular formula C12H26O6 It is a polyether alcohol, characterized by the presence of multiple ether groups and a terminal hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL typically involves the reaction of polyethylene glycol (PEG) with an appropriate alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of ether linkages. The process involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent, such as tosyl chloride, to form a tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate reacts with an alcohol, such as 1,2-ethanediol, under basic conditions to form the desired polyether alcohol.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, alkanes.
Substitution: Halides, amines.
Applications De Recherche Scientifique
Chemistry:
Solvent: (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.
Reagent: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of polyether chains.
Biology:
Drug Delivery: The compound is explored for its potential in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical applications, such as tissue engineering and medical implants.
Medicine:
Pharmaceuticals: this compound is investigated for its role in the formulation of pharmaceutical products, particularly in improving the stability and efficacy of active ingredients.
Industry:
Lubricants: The compound is used as a lubricant in various industrial processes due to its low toxicity and high thermal stability.
Surfactants: It is employed in the production of surfactants and emulsifiers for use in detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and reactivity. The polyether chain provides flexibility and stability, allowing the compound to interact with various biological and chemical systems.
Comparaison Avec Des Composés Similaires
Polyethylene Glycol (PEG): A polymer with similar polyether chains but without the terminal hydroxyl group.
Crown Ethers: Cyclic polyethers with similar ether linkages but different structural configurations.
Polypropylene Glycol (PPG): A polymer with similar properties but different monomer units.
Uniqueness:
Hydroxyl Group: The presence of a terminal hydroxyl group in (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL provides unique reactivity and solubility properties compared to other polyethers.
Flexibility: The linear structure of the compound offers greater flexibility and adaptability in various applications compared to cyclic ethers like crown ethers.
Propriétés
Numéro CAS |
849796-83-4 |
|---|---|
Formule moléculaire |
C12H26O6 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(2S)-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(13)11-18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
Clé InChI |
GYBJLVIMLUJPQA-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](COCCOCCOCCOCCOC)O |
SMILES canonique |
CC(COCCOCCOCCOCCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


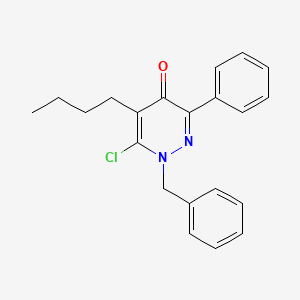
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
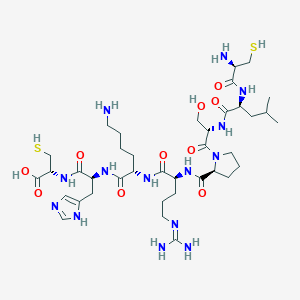
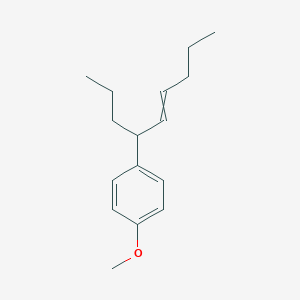
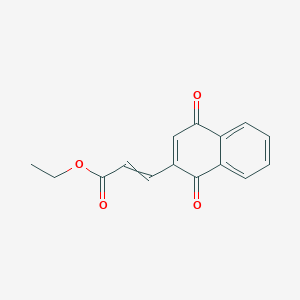

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
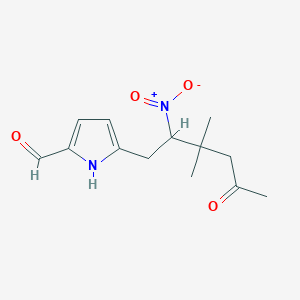
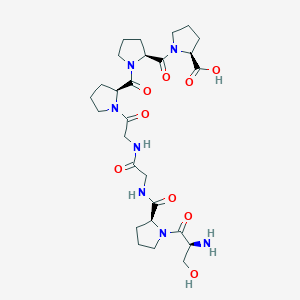
methanone](/img/structure/B14198310.png)
